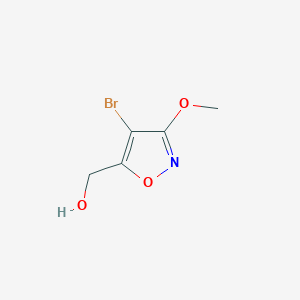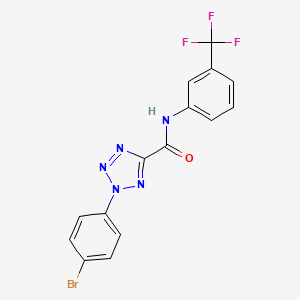![molecular formula C19H22N2O3 B2537493 {2-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenoxy}acetic acid CAS No. 95316-71-5](/img/structure/B2537493.png)
{2-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenoxy}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenoxy}acetic acid (DEAPA) is an organic compound that is widely used in scientific research. It is a derivative of phenoxyacetic acid, and has a wide range of applications in the fields of biochemistry and physiology. DEAPA is an important compound in the field of drug discovery, as it has been used to synthesize several important drugs. In addition, it has been used in various laboratory experiments, and its mechanism of action is well understood.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Triorganotin(IV) derivatives of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid, which are structurally related to the requested compound, have been synthesized and characterized. These derivatives have been analyzed using various spectroscopic techniques and elemental analyses. The X-ray structures reveal that the complexes adopt a polymeric configuration, indicating potential applications in material science and catalysis (Baul et al., 2002).
Advanced Oxidation Processes
The degradation pathways and toxicity of acetaminophen and its by-products using the electro-Fenton process, a technique related to advanced oxidation processes, demonstrate the relevance of such methodologies in environmental science for water treatment and pollutant degradation. This research provides insight into the potential environmental impact and applications of related compounds in water purification technologies (Le et al., 2017).
Anti-inflammatory Activity
The synthesis and anti-inflammatory activity of substituted (2-phenoxyphenyl)acetic acids highlight the potential therapeutic applications of these compounds. This research contributes to the development of new drugs with improved potency and lower toxicity (Atkinson et al., 1983).
Renewable Building Blocks
Exploration of renewable phenolic compounds for enhancing the reactivity of molecules towards benzoxazine ring formation, as an alternative to phenol, suggests applications in polymer science for creating materials with specific properties. This research opens pathways for sustainable material development (Trejo-Machin et al., 2017).
Molecular Imprinting
Molecular imprinted polymer nanoparticles coupled by high-performance liquid chromatography have been used for sensitive and selective trace determination of 4-chloro-2-methylphenoxy acetic acid in complex matrices. This showcases the application of molecular imprinting technology for environmental monitoring and analytical chemistry, providing a basis for the selective detection of specific compounds in various samples (Omidi et al., 2014).
Eigenschaften
IUPAC Name |
2-[2-[[4-(diethylamino)phenyl]iminomethyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-3-21(4-2)17-11-9-16(10-12-17)20-13-15-7-5-6-8-18(15)24-14-19(22)23/h5-13H,3-4,14H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVDAHDVQPOQOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=CC2=CC=CC=C2OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenoxy}acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[1-(3-Methoxyphenyl)ethyl]pyrrolidine](/img/structure/B2537416.png)




![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]pentanamide](/img/structure/B2537426.png)
![Tert-butyl N-[1-[4-[(prop-2-enoylamino)methyl]benzoyl]azetidin-3-yl]carbamate](/img/structure/B2537428.png)

![2,2,2-trifluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2537430.png)
![Methyl 2-[[1-(2-hydroxyethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2537431.png)
